

Summary of In Vivo Efficacy Data

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Compound Focus: MT477

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The anti-tumor efficacy of **MT477** has been demonstrated in several mouse xenograft models. The table below summarizes the key quantitative findings from these studies.

Cancer Cell Line / Model	In Vivo Findings (Tumor Growth Inhibition)	Dosing Regimen (Intraperitoneal)	Reported Mechanism & Notes	Source (Year)
H226 (Non-small cell lung cancer)	43.7% inhibition (vs. vehicle control)	33 µg/kg, 100 µg/kg, 1 mg/kg [1] [2]	Suppressed Ras signaling & inhibited PKC activity [1]	Invest New Drugs (2008)
H226 (Non-small cell lung cancer)	62.1% ± 15.3% smaller than control	1 mg/kg continuous treatment [3]	Direct PKC-α inhibitor; induced apoptosis; minimal toxicity in serum chemistry [3]	Invest New Drugs (2011)
A431 (Epidermoid carcinoma)	24.5% inhibition (vs. vehicle control)	33 µg/kg, 100 µg/kg, 1 mg/kg [1] [2]	Suppressed Ras signaling & inhibited PKC activity [1]	Invest New Drugs (2008)

Cancer Cell Line / Model	In Vivo Findings (Tumor Growth Inhibition)	Dosing Regimen (Intraperitoneal)	Reported Mechanism & Notes	Source (Year)
A549 (Lung adenocarcinoma, K-Ras mutated)	Significant inhibition of tumor growth	1 mg/kg, 3 times per week [4]	Induced apoptosis & accumulation of cells in sub-G1 phase; efficacy against K-Ras mutated cells [4]	Transl Res (2008)

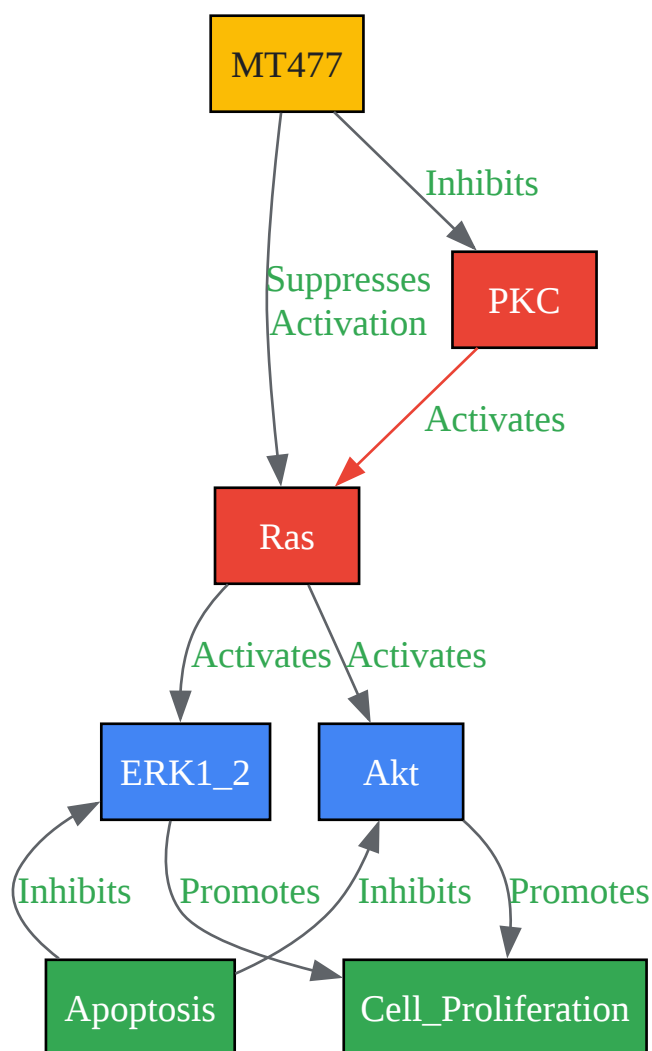
Experimental Protocols for Key Studies

The foundational *in vivo* efficacy studies for **MT477** followed standardized xenograft model protocols.

- Animal Models:** Studies used **murine xenograft models**. Human carcinoma cells (e.g., H226, A431, A549) were implanted into immunodeficient mice to form solid tumors [1] [4].
- Dosing and Administration:** **MT477** was administered via **intraperitoneal (i.p.) injection**. Studies tested various doses (33 µg/kg, 100 µg/kg, 1 mg/kg) and schedules, including continuous dosing and intermittent dosing (e.g., 3 times per week) [1] [4] [3].
- Tumor Measurement and Endpoint Analysis:** Tumor dimensions were measured regularly with calipers. Tumor volume was calculated and compared between treatment and control groups. Statistical analyses (e.g., ANOVA) were applied to determine significance [1]. Animal body weight was monitored as an indicator of systemic toxicity [3].
- Mechanistic and Toxicity Assessments:** Studies included **blood serum chemistry** to evaluate drug toxicity [3]. *Ex vivo* analyses of excised tumors provided evidence of mechanism of action, such as **induction of apoptosis** (e.g., via TUNEL assay) and inhibition of key signaling pathways (e.g., reduced phosphorylation of ERK1/2 and Akt) [4] [3].

Mechanism of Action and Signaling Pathways

Research indicates that **MT477** exerts its anti-tumor effects through a multi-targeted mechanism, primarily involving the suppression of the Ras signaling pathway and direct inhibition of Protein Kinase C (PKC).



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MT477 acts on PKC and Ras pathways to inhibit proliferation and induce apoptosis [1] [4] [3]

Interpretation of Research Findings

- **Efficacy and Mechanisms:** The body of research consistently shows that **MT477** is effective at inhibiting tumor growth in various preclinical models. Its action on both the Ras and PKC- α pathways is significant, as these are key drivers in many cancers [1] [4] [3].
- **Research Status and Limitations:** The available data is over a decade old. The absence of recent publications or records of clinical trials suggests that development of **MT477** may have been halted. Further work would be needed to translate these preclinical findings into clinical applications.

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References

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